molecular formula C12H15NO2 B14499199 Nicotinic acid, cyclohexyl ester CAS No. 65321-38-2

Nicotinic acid, cyclohexyl ester

Cat. No.: B14499199
CAS No.: 65321-38-2
M. Wt: 205.25 g/mol
InChI Key: DMOCRQCRHPKMRK-UHFFFAOYSA-N
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Description

Nicotinic acid, cyclohexyl ester, also known as cyclohexyl nicotinate, is an organic compound with the molecular formula C₁₂H₁₅NO₂. It is an ester derivative of nicotinic acid (vitamin B3) and cyclohexanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinic acid, cyclohexyl ester, can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with cyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds as follows:

Nicotinic acid+CyclohexanolH2SO4Nicotinic acid, cyclohexyl ester+Water\text{Nicotinic acid} + \text{Cyclohexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Nicotinic acid+CyclohexanolH2​SO4​​Nicotinic acid, cyclohexyl ester+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound, often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid, cyclohexyl ester, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: Nicotinic acid and cyclohexanol.

    Reduction: Nicotinic alcohol and cyclohexanol.

    Transesterification: New ester and cyclohexanol

Mechanism of Action

The mechanism of action of nicotinic acid, cyclohexyl ester, is primarily related to its hydrolysis to nicotinic acid and cyclohexanol

Properties

CAS No.

65321-38-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

cyclohexyl pyridine-3-carboxylate

InChI

InChI=1S/C12H15NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2

InChI Key

DMOCRQCRHPKMRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CN=CC=C2

Origin of Product

United States

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